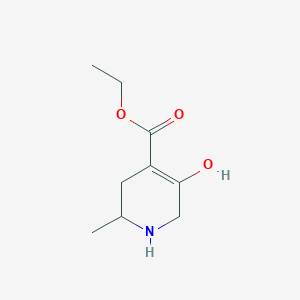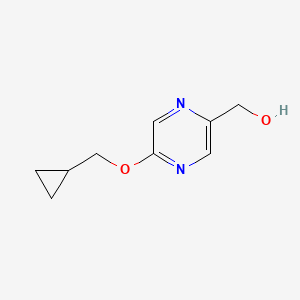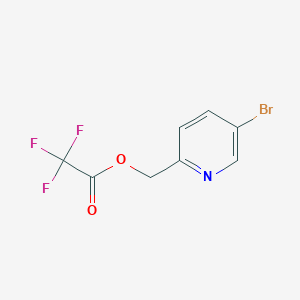
(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate is an organic compound that features a bromopyridine moiety and a trifluoroacetate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate typically involves the reaction of 5-bromopyridine-2-methanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
5-Bromopyridine-2-methanol+Trifluoroacetic anhydride→(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate+Acetic acid
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically require polar aprotic solvents and elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used, with water or alcohol as the solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or amines.
Hydrolysis: The major product is 5-bromopyridine-2-carboxylic acid.
Oxidation and Reduction: Products include various oxidized or reduced forms of the pyridine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroacetate group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylpyridine: Similar structure but lacks the trifluoroacetate group.
2-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trifluoroacetate ester.
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine: Contains a tetrazole ring instead of a trifluoroacetate group.
Uniqueness
(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate is unique due to the presence of both a bromopyridine moiety and a trifluoroacetate ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C8H5BrF3NO2 |
|---|---|
Poids moléculaire |
284.03 g/mol |
Nom IUPAC |
(5-bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H5BrF3NO2/c9-5-1-2-6(13-3-5)4-15-7(14)8(10,11)12/h1-3H,4H2 |
Clé InChI |
QHOASNPAVNSFRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)COC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-Fluoro-4-[(4-hydroxypiperidin-4-yl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14773678.png)
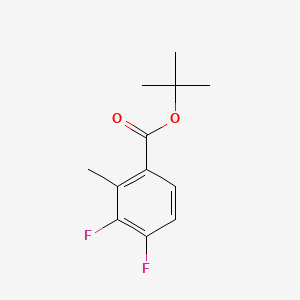
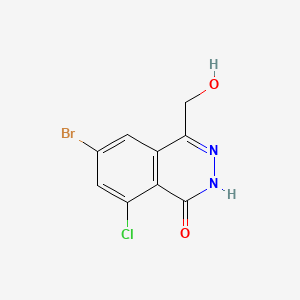

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)
![10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14773723.png)
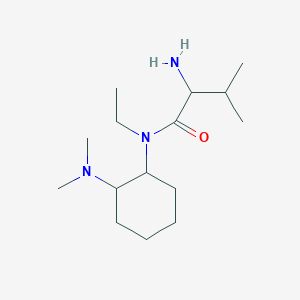


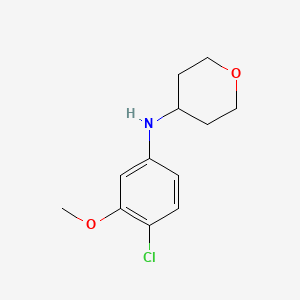
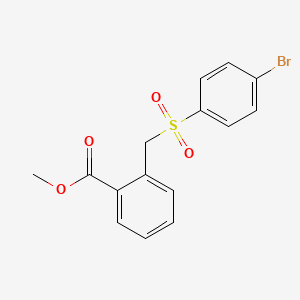
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
